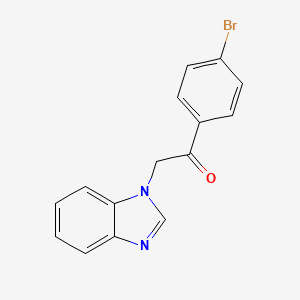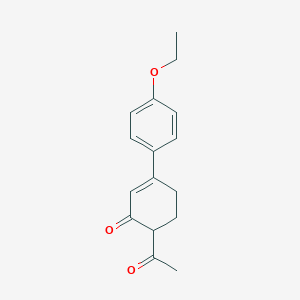![molecular formula C21H26O3 B4944253 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione is not fully understood. However, studies have shown that this compound interacts with various cellular targets, including DNA, enzymes, and membrane receptors. The anticancer activity of this compound is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione exhibits various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to exhibit antifungal and antibacterial activities. However, the toxicity and pharmacokinetics of this compound have not been fully evaluated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various complex molecules, and it can also be used as a chiral auxiliary for asymmetric synthesis. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are various future directions for the research on 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione. One direction is to evaluate the pharmacokinetics and toxicity of this compound in vivo. Another direction is to explore the potential applications of this compound in drug discovery and materials science. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets.
Métodos De Síntesis
The synthesis of 16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione has been achieved using various methods. One of the most commonly used methods is the reaction between 3-phenyl-2-cyclohexen-1-one and 1,2-dioxetane in the presence of a base. Another method involves the reaction between 3-phenyl-2-cyclohexen-1-one and 1,2-dioxetanedione in the presence of a catalyst. The yield and purity of the compound depend on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of complex molecular architectures. In organic synthesis, this compound has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propiedades
IUPAC Name |
16-phenyl-15-oxadispiro[5.1.58.36]hexadecane-7,14-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c22-18-20(12-6-2-7-13-20)17(16-10-4-1-5-11-16)24-19(23)21(18)14-8-3-9-15-21/h1,4-5,10-11,17H,2-3,6-9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAMEJNMRAEZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(OC(=O)C3(C2=O)CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)
![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)

![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)
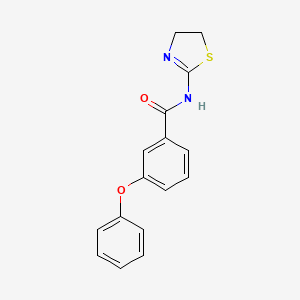
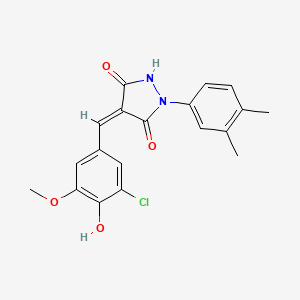
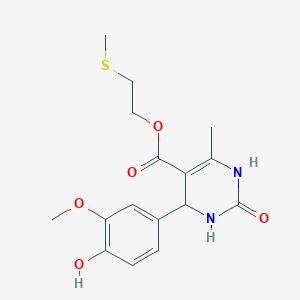
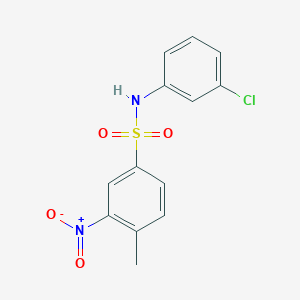

![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)

